molecular formula C8BrF3N2 B14030156 2-Bromo-3,5,6-trifluoroterephthalonitrile

2-Bromo-3,5,6-trifluoroterephthalonitrile

Cat. No.: B14030156
M. Wt: 261.00 g/mol
InChI Key: JAIJDVMDLFQSCT-UHFFFAOYSA-N
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Description

2-Bromo-3,5,6-trifluoroterephthalonitrile is a chemical compound with the molecular formula C8BrF3N2 and a molecular weight of 261.00 g/mol . It is characterized by the presence of bromine, fluorine, and nitrile groups attached to a benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-3,5,6-trifluoroterephthalonitrile typically involves the bromination and fluorination of terephthalonitrile. The reaction conditions often require the use of bromine and fluorine sources under controlled temperature and pressure . Industrial production methods may involve large-scale chemical reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Bromo-3,5,6-trifluoroterephthalonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3,5,6-trifluoroterephthalonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biological molecules.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3,5,6-trifluoroterephthalonitrile involves its interaction with molecular targets through its bromine, fluorine, and nitrile groups. These interactions can affect various biochemical pathways, depending on the specific application and context of use .

Comparison with Similar Compounds

2-Bromo-3,5,6-trifluoroterephthalonitrile can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its combination of bromine, fluorine, and nitrile groups, which confer specific reactivity and applications.

Properties

IUPAC Name

2-bromo-3,5,6-trifluorobenzene-1,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8BrF3N2/c9-5-3(1-13)7(11)8(12)4(2-14)6(5)10
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIJDVMDLFQSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)Br)C#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8BrF3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.00 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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